2-Hydrazinyl-3H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3H-indol-2-ylhydrazine |
InChI |
InChI=1S/C8H9N3/c9-11-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5,9H2,(H,10,11) |
InChI Key |
QXDFTCMHNDXVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C1NN |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Hydrazinyl 3h Indole and Its Derivatives
Classical and Contemporary Synthetic Routes to the 2-Hydrazinyl-3H-indole Core
Classical methods, which form the bedrock of heterocyclic chemistry, provide a conceptual framework for accessing hydrazinyl indoles. These are complemented by contemporary approaches that offer alternative reaction pathways.
The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely used methods for indole formation. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgjk-sci.com
The standard mechanism proceeds through several key steps:
Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.
Tautomerization to an ene-hydrazine intermediate.
A wikipedia.orgwikipedia.org-sigmatropic rearrangement (the key C-C bond-forming step).
Loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring. wikipedia.org
To construct a this compound using this method, the core precursors must be modified to carry the additional hydrazine (B178648) functionality. A hypothetical adaptation would involve reacting a standard phenylhydrazine with a dicarbonyl compound where one carbonyl function is protected or masked. After the indole ring is formed, this masked group could be deprotected and converted into a hydrazine.
A more direct, albeit challenging, adaptation would require a phenylhydrazine reactant that already contains a second, protected hydrazine group. The challenge lies in the selective reaction of one hydrazine group to form the phenylhydrazone intermediate while the other remains inert during the acidic cyclization conditions. The success of such an approach would depend heavily on the choice of protecting groups and the precise reaction conditions.
| Catalyst Type | Example Catalyst | Description |
| Brønsted Acids | HCl, H₂SO₄, PPA | Protonate the hydrazone to initiate the rearrangement. wikipedia.org |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Coordinate to the carbonyl or hydrazine to facilitate the reaction. wikipedia.orgnih.gov |
The direct introduction of a hydrazine group onto a pre-formed indole nucleus, particularly at the C2 position, represents a significant synthetic challenge. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution (typically at C3) rather than nucleophilic attack. minia.edu.eg
A theoretical direct hydrazinylation would likely involve the nucleophilic substitution of a leaving group at the C2 position of the indole ring. This would necessitate the use of an activated indole precursor, such as a 2-haloindole (e.g., 2-chloro- or 2-bromoindole). The reaction would involve displacing the halide with hydrazine or a protected hydrazine derivative. However, such nucleophilic aromatic substitution reactions on electron-rich systems are often difficult and may require harsh conditions or metal catalysis. The scientific literature does not prominently feature this as a standard method for producing 2-hydrazinylindoles, suggesting that other routes are generally preferred.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a powerful strategy for building molecular complexity with high atom economy. nih.govnih.gov While no specific MCR has been explicitly reported for the synthesis of this compound, the principles of MCR design allow for the postulation of feasible pathways.
Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are particularly versatile in heterocyclic synthesis. nih.govorganic-chemistry.org A hypothetical MCR for a 2-hydrazinylindole derivative could involve the reaction of three or four key components, for example:
An ortho-alkynyl aniline (B41778) as the indole backbone precursor.
A hydrazine derivative to provide the N-N functionality.
An aldehyde or ketone.
An isocyanide, in the case of a Ugi-type reaction.
The reaction would likely be mediated by a transition metal catalyst to facilitate the complex bond-forming cascade. The development of such a reaction would provide a rapid and convergent route to novel hydrazinyl indole scaffolds.
Direct Hydrazinylation Approaches to Indole Systems
Advanced Catalytic Systems in the Synthesis of this compound Derivatives
Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. Both transition metals and small organic molecules (organocatalysts) have been employed to construct indole rings and introduce nitrogen-based functionalities.
Transition metal catalysis provides powerful tools for C-C and C-N bond formation, which are central to indole synthesis.
Palladium: Palladium catalysis has been transformative in indole synthesis. A key example is the Buchwald modification of the Fischer indole synthesis, which involves the palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. wikipedia.orgjk-sci.com This method avoids the need to handle potentially unstable arylhydrazines. This strategy could be adapted to produce a hydrazinyl indole by using an aryl bromide that bears a protected hydrazinyl substituent. Furthermore, palladium catalysts are widely used for the direct arylation and C-H activation/functionalization of indole rings, which could potentially be applied to introduce a hydrazinyl moiety via a coupled intermediate.
Rhodium: Rhodium catalysts have enabled novel indole syntheses through C-H activation pathways. In a notable strategy, a hydrazine group on an aromatic precursor can act as a directing group. The rhodium catalyst coordinates to the hydrazine, activating a nearby C-H bond for annulation with an alkyne. This process constructs the indole ring and demonstrates a direct and elegant use of a hydrazine moiety within the catalytic cycle to build the desired heterocyclic core.
| Metal | Catalytic Approach | Description |
| Palladium | Buchwald-Hartwig Amination | Cross-coupling of aryl halides with hydrazones to form N-arylhydrazones, which then undergo Fischer cyclization. wikipedia.orgjk-sci.com |
| Rhodium | C-H Activation/Annulation | Use of a hydrazine directing group to facilitate the cyclization of an aniline derivative with an alkyne to form the indole ring. |
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a third pillar of asymmetric catalysis. scienceopen.com It offers mild reaction conditions and the ability to construct chiral molecules with high enantioselectivity.
For the synthesis of hydrazinyl indoles, organocatalysis can be applied to facilitate the key C-N bond-forming step with a hydrazine-based nucleophile. Chiral Brønsted acids or bases can activate substrates towards nucleophilic attack by hydrazines. A prominent strategy involves the conjugate addition (a aza-Michael reaction) of a hydrazine to an α,β-unsaturated carbonyl or nitro compound. beilstein-journals.org
For instance, a chiral secondary amine catalyst (e.g., a prolinol derivative) can react with an α,β-unsaturated aldehyde to form a nucleophilic enamine. This enamine can then react with an electrophilic nitrogen source. Alternatively, a chiral hydrogen-bond donor catalyst (like a thiourea) can activate an electrophile towards attack by a hydrazine nucleophile. scienceopen.commdpi.com While direct application to this compound is not widely documented, these organocatalytic principles provide a clear blueprint for the enantioselective synthesis of chiral indole precursors bearing a hydrazine group, which can then be cyclized to the final product. nih.gov
Utilizing Environmentally Benign Catalysts (e.g., Citric Acid, Indium Salts)
In the pursuit of sustainable chemical synthesis, there has been a significant shift towards the use of environmentally benign catalysts. These catalysts are typically non-toxic, biodegradable, and derived from renewable resources, offering a greener alternative to traditional metal catalysts. dovepress.com
Citric Acid:
Citric acid, a naturally occurring fruit acid, has emerged as a promising, eco-friendly catalyst for various organic transformations, including the synthesis of indole derivatives. dovepress.comsharif.edunanobioletters.com It has been successfully employed in the synthesis of bis(indolyl)methanes and indolenines. sharif.eduresearchgate.net The use of citric acid as a catalyst offers several advantages, including its low cost, ready availability, and biodegradability. dovepress.comresearchgate.net For instance, the condensation of indoles with carbonyl compounds catalyzed by citric acid in water has been shown to produce bis(indolyl)methanes in high yields with short reaction times. researchgate.net A study highlighted a method for preparing bis(indolyl)methanes with a 93% yield in a shorter time by stirring a mixture of indole and carbonyl compounds with citric acid as a catalyst and water as a solvent. researchgate.net Furthermore, citric acid has been used as an efficient trifunctional organocatalyst for the one-pot synthesis of new indolenines via the Fischer indole synthesis method. sharif.edu
Indium Salts:
Indium and its salts have gained attention as effective catalysts in organic synthesis due to their low toxicity and high tolerance to various functional groups. d-nb.info Specifically, indium(III) bromide (InBr3) has been demonstrated as a sole promoter for the one-pot synthesis of polysubstituted indoles. d-nb.inforesearchgate.net This method involves the indium-promoted regioselective hydrohydrazination of terminal alkynes with N-phenylhydrazines, followed by a d-nb.infod-nb.info-sigmatropic rearrangement of the hydrazone intermediate. d-nb.inforesearchgate.net The reaction exhibits high regioselectivity, particularly with arylalkynes, yielding exclusively 2-arylindole derivatives. d-nb.inforesearchgate.net The use of indium salts provides a versatile and efficient route to a variety of substituted indole derivatives under relatively mild conditions. d-nb.info
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. nih.gov These principles encompass maximizing atom economy, utilizing sustainable solvents and reagents, and minimizing waste generation. bridgew.edu
Atom Economy Maximization in this compound Syntheses
Atom economy is a fundamental concept in green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. bridgew.eduprimescholars.com Synthetic methods with high atom economy are inherently more sustainable as they generate less waste. langholmandcanonbieschools.dumgal.sch.uk In the context of this compound synthesis, this can be achieved through the design of reactions that form the target molecule with minimal byproducts. For example, cycloaddition reactions, such as the Diels-Alder reaction, are known for their high atom economy and can be applied to the synthesis of indole precursors. primescholars.com The development of catalytic reactions that proceed with high selectivity and yield also contributes significantly to improving atom economy. bridgew.edu
Employment of Sustainable Solvents and Reagents for this compound Production
The choice of solvents and reagents plays a crucial role in the environmental footprint of a chemical process. nih.gov Traditional syntheses of indole derivatives often rely on volatile and toxic organic solvents. nih.gov Green chemistry promotes the use of sustainable alternatives such as water, ethanol (B145695), and deep eutectic solvents (DESs). knowledge-share.eursc.org Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net The use of ethanol as a solvent, derived from renewable resources, also presents a greener option. rsc.org Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining traction as biodegradable and cost-effective reaction media for the synthesis of indole alkaloids. knowledge-share.eu
Synthesis of Modified and Substituted this compound Derivatives
The functionalization of the this compound scaffold through the introduction of various substituents on the indole and hydrazine moieties allows for the fine-tuning of its chemical and biological properties.
N-Substitution Strategies on the Indole and Hydrazine Moieties
N-substitution on both the indole and hydrazine components of this compound opens up avenues for creating a diverse library of derivatives with potentially enhanced activities.
N-Substitution on the Indole Moiety: The nitrogen atom of the indole ring can be substituted through various reactions. One common method is N-acylation, where an acyl group is introduced. For example, indole-3-carbaldehyde can be N-benzoylated using benzoyl chloride in the presence of a base like sodium hydride. japsonline.com This modification can be a precursor step to further reactions on the hydrazine moiety.
N-Substitution on the Hydrazine Moiety: The hydrazine group is highly reactive and can undergo a variety of substitution reactions. Condensation with aldehydes and ketones is a widely used method to form hydrazones. japsonline.comscirp.org For instance, N-acylated indole-3-carbaldehyde can react with substituted phenylhydrazines to yield (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives. japsonline.com Similarly, 1H-indole-3-carboxaldehyde can react with various substituted hydrazines, such as hydrazine hydrate (B1144303) and phenylhydrazine, to produce the corresponding hydrazine derivatives. scirp.org The synthesis of N'-substituted indole-2-carbohydrazides can be achieved by condensing the carbohydrazide (B1668358) with appropriate aromatic aldehydes. nih.gov
The following table summarizes some examples of N-substituted this compound derivatives and the reagents used in their synthesis.
| Derivative Type | Starting Material | Reagent for N-Substitution | Resulting Moiety |
| N-Benzoylated Indole | Indole-3-carbaldehyde | Benzoyl chloride/NaH | N-Benzoylindole |
| Hydrazone from N-Acyl Indole | N-Acyl-indole-3-carbaldehyde | Substituted phenylhydrazine | Substituted phenylhydrazone |
| Hydrazine Derivative | 1H-indole-3-carboxaldehyde | Hydrazine hydrate, Phenylhydrazine | Hydrazone, Phenylhydrazone |
| N'-Substituted Carbohydrazide | Indole-2-carbohydrazide | Aromatic aldehydes | N'-Arylmethylidene-carbohydrazide |
Functionalization at the C-3 Position of the Indole Ring
The introduction of functional groups at the C-3 position of an indole ring bearing a 2-hydrazinyl substituent can be approached through various synthetic routes. A common strategy involves the use of a C-3 unsubstituted indole precursor, which is first functionalized at the desired position before the introduction or modification of the hydrazinyl group at C-2. Alternatively, functionalization can occur on a pre-formed 2-hydrazinylindole derivative, although this requires careful control of reaction conditions to avoid side reactions involving the hydrazine moiety.
One established method for C-3 functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group at the C-3 position of the indole ring. This reaction typically uses phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The resulting indole-3-carboxaldehyde (B46971) is a versatile intermediate that can undergo further transformations. For instance, it can be reacted with various substituted hydrazines to yield hydrazone derivatives at the C-3 position. scirp.org
A study by a team of researchers detailed the synthesis of a series of 3-substituted indole derivatives starting from 2-(4-bromophenyl)-1H-indole. scirp.org This starting material was subjected to Vilsmeier-Haack formylation to produce 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde. Subsequent reaction of this aldehyde with different hydrazine derivatives, such as hydrazine hydrate, phenylhydrazine, and 2-hydrazinyl-1,3-benzothiazole, afforded the corresponding hydrazone compounds. scirp.org This approach highlights a viable pathway to C-3 functionalized indoles with a hydrazine-containing side chain.
Another approach to C-3 functionalization involves the Mannich reaction. This reaction introduces an aminomethyl group at the C-3 position of the indole. For example, substituted 1H-indole-2-carboxylic acid ethyl esters can undergo a Mannich reaction with formaldehyde (B43269) and a secondary amine like morpholine (B109124) to yield ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates. nih.gov While this example does not directly involve a 2-hydrazinyl substituent, it demonstrates a general strategy for C-3 functionalization that could potentially be adapted for 2-hydrazinylindole derivatives.
The following table summarizes the functionalization at the C-3 position of indole derivatives with hydrazine-containing moieties as described in the literature.
| Starting Material | Reagents | Product | Reference |
| 2-(4-bromophenyl)-1H-indole | POCl₃, DMF | 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde | scirp.org |
| 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde | Hydrazine hydrate | (E)-(2-(4-bromophenyl)-1H-indol-3-yl)methanone hydrazone | scirp.org |
| 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde | Phenylhydrazine | (E)-2-(4-bromophenyl)-N-phenyl-1H-indole-3-carbaldehyde hydrazone | scirp.org |
| 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde | 2-Hydrazinyl-1,3-benzothiazole | (E)-2-(2-((2-(4-bromophenyl)-1H-indol-3-yl)methylene)hydrazinyl)-1,3-benzothiazole | scirp.org |
| Substituted 1H-indole-2-carboxylic acid ethyl esters | Formaldehyde, Morpholine | Ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates | nih.gov |
Reactivity and Transformations of 2 Hydrazinyl 3h Indole Derivatives
Fundamental Reactivity of the Hydrazinyl Moiety in the Indole (B1671886) Context
The reactivity of the 2-hydrazinyl-3H-indole scaffold is dominated by the dual nature of the hydrazinyl group, which contains both nucleophilic nitrogen atoms and influences the electrophilicity of the adjacent indole carbon.
While the hydrazinyl group is primarily nucleophilic, the carbon atom to which it is attached can exhibit electrophilic properties. In the 3H-indole tautomer, the C2 carbon is part of an imine-like functionality (C=N). This C2 position is susceptible to nucleophilic attack. Generally, electrophilic centers are characterized by low electron density, often due to bonding with highly electronegative atoms or participation in polarized double or triple bonds. doubtnut.comlibretexts.org The introduction of a hydrazinyl group at the C2 position of the indole ring system sets up a platform for subsequent reactions where this carbon can act as an electrophile, particularly in intramolecular cyclization processes following an initial reaction at the hydrazinyl moiety.
Nucleophilic Reactivity of Hydrazinyl Nitrogen Atoms
Condensation Reactions of this compound with Carbonyl Compounds
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of carbonyl chemistry and is highly efficient for this compound derivatives. libretexts.org
The reaction between this compound and a carbonyl compound (aldehyde or ketone) results in the formation of a this compound-based hydrazone, characterized by a C=N-NH-indole linkage. This transformation is a classic condensation reaction, involving the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com
Numerous studies have demonstrated the synthesis of indole-based hydrazones through the condensation of indole aldehydes with various hydrazines. scirp.orgbrieflands.com For instance, indole-3-carboxaldehyde (B46971) readily reacts with substituted hydrazines in ethanol (B145695), often with a catalytic amount of acetic acid, to produce the corresponding hydrazones in high yield. scirp.orgbrieflands.com The reaction of 2-hydrazinyl-heterocycles with carbonyl compounds is a well-established method for creating diverse hydrazone derivatives. researchgate.netnih.gov These hydrazones are often stable, crystalline solids that can be easily purified.
Table 1: Examples of Indole-Based Hydrazone Synthesis This table is illustrative, showing the general reaction of an indole carbonyl with a hydrazine, the reverse of the section's subject, to demonstrate the formation of the indole-hydrazone linkage.
| Indole Precursor | Carbonyl/Hydrazine Reactant | Product | Reference |
| Indole-3-carboxaldehyde | Phenylhydrazine (B124118) | Indole-3-carboxaldehyde phenylhydrazone | brieflands.com |
| 5-Chloroindole-3-carboxaldehyde | 4-Methylbenzoylhydrazide | N'-(5-chloro-1H-indol-3-ylmethylene)-4-methylbenzohydrazide | brieflands.com |
| Indole-3-carboxaldehyde | Hydrazine hydrate (B1144303) | (1H-indol-3-ylmethylene)hydrazine | scirp.org |
| Indole-3-carboxaldehyde | 2-Hydrazinyl-1,3-benzothiazole | 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)benzo[d]thiazole | scirp.org |
The mechanism of hydrazone formation is a well-understood, two-step process of nucleophilic addition-elimination. numberanalytics.com
Nucleophilic Addition: The terminal, more nucleophilic nitrogen atom of the hydrazinyl group attacks the electrophilic carbon of the carbonyl group. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically the rate-determining step under acidic conditions.
Dehydration: The carbinolamine intermediate is then protonated at the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final hydrazone product with a stable C=N double bond. libretexts.org
The entire process is generally acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the initial nucleophilic attack. numberanalytics.com The reaction is reversible, and the equilibrium can be driven toward the product by removing the water formed during the reaction. libretexts.org
Stereoselectivity in hydrazone formation can lead to E and Z isomers around the C=N double bond. The specific isomer formed can be influenced by steric hindrance from the substituents on both the indole and carbonyl precursors, as well as by reaction conditions such as solvent and temperature.
Formation of this compound-based Hydrazones
Cyclization Reactions Leading to Fused Heterocyclic Systems from this compound Precursors
The hydrazone derivatives of this compound are versatile intermediates for synthesizing fused heterocyclic systems. The presence of multiple reactive sites allows for intramolecular cyclization reactions, leading to the construction of new rings fused to the indole core. This strategy is a powerful tool in medicinal chemistry for creating complex polycyclic scaffolds.
A prominent example of such a cyclization is the Fischer Indole Synthesis, which, while typically used to form indoles from arylhydrazones, demonstrates the inherent tendency of hydrazone intermediates to cyclize under acidic conditions. mdpi.combhu.ac.in In the context of pre-formed indole hydrazones, this reactivity is harnessed to build additional heterocyclic rings. For example, reacting a hydrazino-heterocycle with appropriate reagents can lead to the annulation of a triazole ring. mdpi.com Similarly, the intramolecular cyclization of enamines, which can be considered tautomers of hydrazones, is a known method for producing 3H-indoles. nih.gov The reaction of 2-alkenyl anilines can undergo oxidative cyclization to yield N-H indoles, showcasing another pathway for ring formation adjacent to an amine functionality on a benzene (B151609) ring. organic-chemistry.org These reactions highlight the synthetic utility of placing a reactive nitrogen-based functional group on a core heterocycle to facilitate the construction of fused systems.
Synthesis of Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives from this compound and its related structures is a well-established transformation in heterocyclic chemistry. The hydrazine functional group readily undergoes condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring.
One common approach involves the reaction of a hydrazine derivative with α,β-unsaturated ketones. For instance, new 2-pyrazoline (B94618) derivatives have been synthesized by condensing appropriate chalcones with 4-hydrazinyl benzenesulfonamide (B165840) hydrochloride. mdpi.com The reaction typically proceeds in a suitable solvent such as ethanol or dimethylformamide (DMF), sometimes with the addition of an acid or base catalyst. mdpi.com
A notable example is the synthesis of 1-(5H- mdpi.comCurrent time information in Chatham County, US.scielo.brtriazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one from 3-hydrazinyl-5H- mdpi.comCurrent time information in Chatham County, US.scielo.brtriazino[5,6-b]indole by reaction with ethyl acetoacetate. mdpi.com Similarly, pyrazole derivatives have been synthesized through the cyclization of a hydrazine derivative with chalcones. mdpi.com
Multi-component reactions also provide an efficient route to highly substituted pyrazole derivatives. A four-component reaction of (hetero)aromatic aldehydes, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and an active methylene (B1212753) compound such as malononitrile, can yield pyrano[2,3-c]pyrazole derivatives in high yields. nih.gov These reactions are often catalyzed by a base like piperidine (B6355638) and can be performed in an aqueous medium at room temperature. nih.gov
| Reactants | Catalyst/Solvent | Product | Reference |
| (Hetero)aromatic aldehydes, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Piperidine / Water | 1,4-dihydropyrano[2,3-c]pyrazoles | nih.gov |
| 3-Hydrazinyl-5H- mdpi.comCurrent time information in Chatham County, US.scielo.brtriazino[5,6-b]indole, Ethyl acetoacetate | Not specified | 1-(5H- mdpi.comCurrent time information in Chatham County, US.scielo.brtriazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one | mdpi.com |
| Hydrazine derivative, Chalcones | Not specified | Pyrazole derivatives | mdpi.com |
Formation of Triazole and Tetrazole Scaffolds
The versatile reactivity of the hydrazine group in this compound derivatives extends to the synthesis of other important nitrogen-containing heterocycles, namely triazoles and tetrazoles.
Triazole Synthesis:
1,2,4-triazole derivatives can be synthesized from hydrazine precursors through several established methods. The Pellizzari reaction, for example, involves heating a mixture of an amide and an acyl hydrazide. scispace.com Another common method is the Einhorn-Brunner reaction, which is the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com
A more direct approach involves the cyclization of a hydrazine derivative with a suitable one-carbon synthon. For instance, reacting a hydrazine compound with formic acid can lead to the formation of a triazole ring through cyclization. acgpubs.org In a specific example, 3-hydrazinyl-5H- mdpi.comCurrent time information in Chatham County, US.scielo.brtriazino[5,6-b]indole was used to synthesize ethyl mdpi.comCurrent time information in Chatham County, US.scielo.brtriazolo[3,4-c] mdpi.comCurrent time information in Chatham County, US.scielo.brtriazino[5,6-b]-5H-indole-5-ethanoate by reacting it with diethyl malonate. mdpi.com
Tetrazole Synthesis:
The construction of a tetrazole ring from a hydrazine derivative often involves diazotization followed by cyclization. A hydrazine group can be converted into a tetrazole derivative by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like HCl) at low temperatures. acgpubs.org This method was successfully employed in the synthesis of tetrazolo isoquinolines. acgpubs.org Another pathway involves the reaction of a cyano group, which can be derived from the hydrazine, with sodium azide (B81097) and an ammonium (B1175870) salt in a solvent like DMF. researchgate.net
| Starting Material | Reagents | Product Scaffold | Reference |
| Hydrazine derivative | Formic Acid | Triazole | acgpubs.org |
| 3-Hydrazinyl-5H- mdpi.comCurrent time information in Chatham County, US.scielo.brtriazino[5,6-b]indole | Diethyl malonate | Triazolo-indole | mdpi.com |
| Hydrazine derivative | HCl / NaNO2 | Tetrazole | acgpubs.org |
| 2-Cyanoamine benzoxazole (B165842) (from hydrazino benzoxazole) | NaN3 / NH4Cl in DMF | 1-H-tetrazole-5-amino benzoxazole | researchgate.net |
Construction of Oxadiazole-Fused Indole Systems
The synthesis of oxadiazole-fused indole systems often begins with the conversion of an indole derivative containing a carboxylic acid or ester group into the corresponding acid hydrazide. This is typically achieved by reacting the ester with hydrazine hydrate. cardiff.ac.ukmdpi.com
The resulting indole acid hydrazide is a key intermediate that can be cyclized to form the 1,3,4-oxadiazole (B1194373) ring through several methods. A common approach involves reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). cardiff.ac.ukmdpi.com This reaction leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles, where one substituent is the indole moiety and the other is derived from the carboxylic acid used. cardiff.ac.ukmdpi.com
Alternatively, the hydrazide can be reacted with carbon disulfide, which, after intramolecular cyclization, yields a 1,3,4-oxadiazole-2(3H)-thione. nih.gov These thiones can be further functionalized, for example, by S-alkylation. nih.gov
Another strategy involves the reaction of the indole hydrazide with cyanogen (B1215507) bromide in an alkaline solution to produce 2-amino-1,3,4-oxadiazole derivatives. ijper.org
| Indole Precursor | Reagents for Oxadiazole Formation | Product Type | Reference |
| Indole carboxylic acid hydrazide | Substituted carboxylic acid, POCl₃ | 2,5-disubstituted-1,3,4-oxadiazoles | cardiff.ac.ukmdpi.com |
| Indole-3-acetic acid hydrazide | Carbon disulfide, then cyclization | 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | nih.gov |
| Hydrazide | Cyanogen bromide / alkaline solution | 2-amino-1,3,4-oxadiazole | ijper.org |
Other Advanced Synthetic Transformations Involving this compound
Beyond the synthesis of common five-membered heterocycles, the indole nucleus and its derivatives are amenable to a range of advanced synthetic transformations that allow for further molecular complexity and functionalization.
C-H Functionalization and Cross-Coupling Reactions
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole scaffold, avoiding the need for pre-functionalized starting materials. chim.it These reactions often employ transition metal catalysts, with palladium being particularly versatile. beilstein-journals.org
The C-H bonds at various positions of the indole ring can be selectively targeted. The C3 position is generally the most reactive towards electrophilic attack, while the C2 position can be functionalized if C3 is blocked. chim.it Directing groups can be employed to achieve regioselectivity at other, less reactive positions of the indole ring. beilstein-journals.org
Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the direct alkynylation, arylation, and alkenylation of indoles. chim.itbeilstein-journals.org For example, the direct alkynylation of indoles with terminal alkynes can be achieved using a palladium catalyst. chim.it Similarly, the alkenylation of indoles can be performed with various alkenes. The regioselectivity of these reactions can often be controlled by the choice of protecting group on the indole nitrogen. beilstein-journals.org
Radical C-H functionalization, initiated by hydrogen-atom transfer (HAT), represents another growing area, enabling the functionalization of C(sp³)–H bonds through radical relay mechanisms. nih.gov
| Reaction Type | Catalyst/Reagents | Position Functionalized | Reference |
| Direct Alkynylation | Pd-catalyst, terminal alkynes | C2 or C3 | chim.it |
| Intermolecular Alkenylation | PdCl₂, Cu(OAc)₂, MeCN | C3 (N-benzyl indole) or C2 (N-pyridylmethyl indole) | beilstein-journals.org |
| C-H Amidation | Rh(III)-catalyst, dioxazolones | C2 of 2-arylindole | nsf.gov |
Sigmatropic Rearrangements and Ylide Synthesis
Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond within a pi-electron system. wikipedia.org These reactions are powerful tools for constructing carbon-carbon bonds and accessing complex molecular architectures. libretexts.org The Fischer indole synthesis itself is a classic example of a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org
More contemporary applications involve catalyst-controlled rearrangements of onium ylides derived from indole substrates. An ylide is a neutral molecule with a formal positive and negative charge on adjacent atoms. In the context of indoles, oxonium ylides can be formed in situ from substituted indoles and diazo compounds in the presence of a metal catalyst. nih.gov
Interestingly, the regiochemical outcome of the rearrangement can be controlled by the choice of catalyst. For instance, a rhodium catalyst can promote a mdpi.comresearchgate.net-sigmatropic rearrangement, while a copper catalyst can favor a mdpi.comCurrent time information in Chatham County, US.-rearrangement of the same indole-derived oxonium ylide. nih.gov These rearrangements lead to the formation of new C-C bonds and can generate valuable, highly functionalized indole derivatives. nih.govas-pub.com The mdpi.comresearchgate.net-rearrangement products can be further transformed, for example, through ozonolysis or acid-catalyzed rearomatization, to access diverse indole-based structures. nih.gov
| Reaction | Catalyst | Rearrangement Type | Product | Reference |
| Onium Ylide Rearrangement | Rhodium catalyst | mdpi.comresearchgate.net-Sigmatropic | Functionalized Indole | nih.gov |
| Onium Ylide Rearrangement | Copper catalyst | mdpi.comCurrent time information in Chatham County, US.-Rearrangement | Functionalized Indole | nih.gov |
| Fischer Indole Synthesis | Acid catalyst (Brønsted or Lewis) | researchgate.netresearchgate.net-Sigmatropic | Indole | wikipedia.org |
Advanced Spectroscopic and Structural Elucidation of 2 Hydrazinyl 3h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Hydrazinyl-3H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons. The 3H-indole tautomer, also known as an indolenine, possesses a unique sp³-hybridized carbon at the C3 position, which distinguishes it from the more common 1H-indole tautomer.
The protons on the benzene (B151609) portion of the indole (B1671886) ring typically appear in the aromatic region, from δ 7.0 to 8.5 ppm. youtube.com Their specific shifts and coupling patterns depend on the substitution pattern of the derivative. The protons of the hydrazinyl group (-NH-NH₂) and the indole N-H are active in proton exchange and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature, but they are typically found in a downfield region and can be confirmed by their disappearance upon exchange with deuterium (B1214612) oxide (D₂O). scirp.org A key diagnostic signal for the 3H-indole structure is the resonance corresponding to the two protons at the C3 position. These are aliphatic protons and are expected to appear as a singlet in the upfield region, clearly separated from the aromatic signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H (H4-H7) | 7.0 - 8.5 | Multiplet | Exact shifts and couplings depend on substitution. youtube.com |
| C3-H₂ | ~3.5 - 4.5 | Singlet | Characteristic signal for the 3H-indole tautomer. |
| Indole N-H | Variable (Broad) | Singlet (br) | Exchangeable with D₂O. scirp.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org For this compound, the most informative signals are those of the five-membered ring.
The C2 carbon, being part of a C=N (imine) bond characteristic of the indolenine form, is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. mdpi.com In contrast, the C3 carbon is sp³-hybridized and will appear much further upfield, generally between δ 35-55 ppm. mdpi.com The carbons of the fused benzene ring (C3a, C4, C5, C6, C7, C7a) will have chemical shifts in the typical aromatic range of δ 110-150 ppm. youtube.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C2 | 160 - 170 | Diagnostic imine-like carbon of the 3H-indole ring. mdpi.com |
| C3 | 35 - 55 | sp³-hybridized carbon, a key indicator of the tautomeric form. mdpi.com |
| C3a, C7a | 130 - 150 | Bridgehead aromatic carbons. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation
While 1D NMR provides data on chemical shifts, 2D NMR experiments are essential for confirming the molecular structure by establishing through-bond correlations between nuclei. youtube.comemerypharma.com
Correlation Spectroscopy (COSY): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.edu In this compound, it would primarily show correlations between adjacent protons in the aromatic ring, helping to assign their specific positions. It would also confirm the absence of coupling for the C3-H₂ protons if they appear as a singlet. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). github.io HSQC is invaluable for definitively assigning protonated carbons. For instance, it would show a cross-peak connecting the ¹H signal of the C3-H₂ protons to the ¹³C signal of the C3 carbon, confirming the assignment of this key structural feature. emerypharma.com It also allows for the unambiguous assignment of each aromatic C-H pair.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This technique is crucial for connecting the different fragments of the molecule and identifying non-protonated (quaternary) carbons. Key expected correlations for this compound would include:
Correlations from the C3-H₂ protons to the C2 and C3a carbons, confirming the structure of the five-membered ring.
Correlations from the aromatic protons to their neighboring carbons, which helps in assigning the quaternary carbons C3a and C7a.
A potential correlation from the hydrazinyl N-H protons to the C2 carbon, confirming the point of attachment of the hydrazinyl group.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the characteristic functional groups present in this compound, namely the hydrazinyl and indole moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy of Hydrazinyl and Indole Moieties
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups and bond vibrations.
For this compound, several key absorption bands are expected:
N-H Stretching: The N-H bonds of the indole and the hydrazinyl group will exhibit stretching vibrations in the 3200-3400 cm⁻¹ region. vulcanchem.com The -NH₂ group of the hydrazinyl moiety typically shows two distinct bands in this region, corresponding to symmetric and asymmetric stretching modes. nih.gov
C=N Stretching: A crucial band for confirming the 3H-indole (indolenine) structure is the C=N stretching vibration, which is expected to appear in the 1640-1700 cm⁻¹ range. mdpi.comheteroletters.org
NH₂ Bending: The scissoring or deformation mode of the -NH₂ group in the hydrazinyl moiety typically appears around 1600-1650 cm⁻¹. nih.gov This peak may sometimes overlap with aromatic C=C stretching bands.
Aromatic Stretching: C=C stretching vibrations within the fused benzene ring are expected between 1450 and 1600 cm⁻¹.
N-N Stretching: The stretching vibration of the N-N single bond in the hydrazinyl group is often weak in the infrared spectrum but can be observed in the 1100-1160 cm⁻¹ region. nih.gov
Table 3: Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Indole N-H, Hydrazinyl -NH₂ | 3200 - 3400 vulcanchem.com |
| C=N Stretch | Indolenine Ring | 1640 - 1700 mdpi.com |
| NH₂ Bending (Scissoring) | Hydrazinyl -NH₂ | 1600 - 1650 nih.gov |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FTIR that measures inelastically scattered light. nih.gov While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. spectroscopyonline.com
For this compound, Raman spectroscopy would be particularly useful for observing:
N-N Stretching: The symmetric N-N stretch of the hydrazinyl group, which may be weak in the IR spectrum, is expected to be a more prominent feature in the Raman spectrum.
Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene ring typically give rise to strong and sharp Raman bands.
C=N Stretching: The imine C=N bond stretch is also Raman active and would provide complementary evidence for the 3H-indole structure.
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for a more confident assignment of the functional groups within the molecule.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Hydrazinyl-1H-indole |
| Indole-3-carbinol |
| Hydrazine (B178648) |
| 2,3,3-trimethylindolenine |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of organic compounds, including this compound and its derivatives. This is achieved by ionizing the molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). alevelchemistry.co.uk
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. alevelchemistry.co.uksavemyexams.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com For instance, while a low-resolution instrument might identify multiple compounds with a nominal mass of 121, HRMS can differentiate between them based on their precise masses. bioanalysis-zone.com This capability is crucial for the unambiguous identification of novel this compound derivatives. rsc.org
The exact mass of a molecule is calculated using the precise masses of its constituent isotopes. The table below lists the accurate relative atomic masses of elements commonly found in organic molecules.
| Element | Symbol | Accurate Ar |
| Hydrogen | H | 1.0078 |
| Carbon | C | 12.0000 |
| Nitrogen | N | 14.0031 |
| Oxygen | O | 15.9949 |
| Table 1: Accurate relative atomic masses of selected elements. savemyexams.com |
By comparing the experimentally measured exact mass from HRMS with the calculated theoretical mass for a proposed molecular formula, researchers can confirm the elemental composition of a synthesized this compound derivative with a high degree of confidence. savemyexams.com
In addition to providing molecular weight information, mass spectrometry offers valuable structural insights through the analysis of fragmentation patterns. uni-saarland.de When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.orglibretexts.org
The fragmentation of heterocyclic compounds like indole derivatives can be complex. nih.gov The stability of the aromatic indole ring often leads to a strong molecular ion peak. whitman.edu However, the substituent groups, such as the hydrazinyl moiety and any further derivatization, will direct the fragmentation pathways. Common fragmentation processes include the cleavage of bonds adjacent to heteroatoms and functional groups. libretexts.org For example, in molecules containing a carbonyl group, cleavage of the bonds next to the C=O group is a common fragmentation pathway. libretexts.org Similarly, alcohols often exhibit cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org
The fragmentation of fused nitrogen-containing ring systems, such as those that can be formed from this compound derivatives, often involves characteristic cross-ring cleavages. nih.gov For instance, studies on pyridazino-indoles have shown that fragmentation frequently occurs on the pyridazine (B1198779) ring. nih.gov The nature and position of substituents significantly influence these fragmentation patterns. arkat-usa.org By carefully analyzing the m/z values of the fragment ions, chemists can piece together the structural puzzle of the parent molecule.
| Compound Type | Common Fragmentation Patterns |
| Alcohols | Small or absent molecular ion, cleavage of C-C bond next to oxygen, loss of H₂O. libretexts.org |
| Aldehydes | Loss of hydrogen (M-1) or CHO (M-29). libretexts.org |
| Alkanes | Present molecular ion, clusters of peaks 14 mass units apart. libretexts.org |
| Amines | Odd-numbered molecular ion peak. libretexts.org |
| Aromatic Compounds | Strong molecular ion peaks due to stable structure. libretexts.org |
| Esters | Fragmentation due to bond cleavage next to C=O and hydrogen rearrangements. libretexts.org |
| Ketones | Cleavage of bonds next to the carbonyl group. libretexts.org |
| Table 2: Common fragmentation patterns for different classes of organic compounds. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
X-ray Crystallography for Definitive 3D Structure Determination
To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of the compound of interest must be grown. mdpi.com Several studies have successfully utilized this technique to confirm the structures of various indole derivatives. mdpi.comgrafiati.commdpi.comacs.org For instance, the structures of newly synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and indolyl-triazolo-thiadiazole derivatives were unequivocally confirmed using single-crystal X-ray diffraction. mdpi.commdpi.com
The resulting crystallographic data allows for the precise determination of the geometric parameters of the molecule. For example, in a study of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the crystal system was identified as triclinic with a P-1 space group, and the unit cell parameters were accurately measured. mdpi.com Such detailed structural information is invaluable for confirming the outcome of chemical syntheses and for understanding the molecule's inherent stereochemistry. novapublishers.com
Beyond the structure of a single molecule, X-ray crystallography provides critical insights into how molecules pack in the solid state, revealing the nature of intermolecular interactions and the resulting supramolecular assembly. taylorandfrancis.comresearchgate.net These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, govern the physical properties of the material. nih.govmdpi.comnih.gov
In the crystal structures of many indole derivatives, hydrogen bonding plays a dominant role in the supramolecular architecture. grafiati.com For example, N-H···O and N-H···N hydrogen bonds are commonly observed, often leading to the formation of chains or more complex networks. grafiati.commdpi.com In some cases, these primary interactions are reinforced by weaker C-H···O, C-H···π, and π-π stacking interactions. grafiati.comnih.govmdpi.com The analysis of these interactions is often aided by Hirshfeld surface analysis, which provides a visual and quantitative representation of the intermolecular contacts within a crystal. mdpi.comnih.govbohrium.com
The study of supramolecular assemblies is crucial as the arrangement of molecules in the solid state can significantly influence the material's properties. taylorandfrancis.com For instance, the formation of specific hydrogen-bonded dimers or extended channels can be directed by the inherent recognition motifs within the molecules. mdpi.comnih.gov Understanding these principles is key to the rational design of new materials with desired functionalities based on this compound and its derivatives.
Computational and Theoretical Investigations of 2 Hydrazinyl 3h Indole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to exploring the electronic properties of molecules. researchgate.net These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity, providing a theoretical framework to complement experimental findings. researchgate.netresearchgate.net
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and thermodynamic properties of molecular systems, including complex heterocyclic compounds like indole (B1671886) derivatives. ijcsi.prografiati.com This approach is used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern the reactivity of the molecule. researchgate.netekb.eg
In studies of related hydrazone and indole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to compute global chemical activity descriptors. ekb.eg These descriptors, such as hardness, softness, electronegativity, and the electrophilicity index, provide crucial information about the stability and reactivity of the molecules. researchgate.netekb.eg For instance, in a study on (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol, DFT was utilized to understand the molecular interactions between the inhibitor and a metal surface, highlighting the power of DFT to elucidate electronic structure and energetics. ijcsi.pro The reliability of DFT is often validated by comparing calculated results, such as spectroscopic data, with experimental values, which generally show good agreement. researchgate.netgrafiati.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies of the HOMO and LUMO and the distribution of these orbitals across the molecule are critical in determining its chemical reactivity and kinetic stability. semanticscholar.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter for assessing molecular stability. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. semanticscholar.org In various studies on indole and thiazole (B1198619) derivatives, FMO analysis has been used to predict their bioactivity and electronic properties. researchgate.netresearchgate.net For example, in a computational study of morpholine-substituted 2-hydrazineyl thiazole, the HOMO-LUMO energy gap was calculated to be 3.42 eV, indicating moderate stability and reactivity. researchgate.net The distribution of these orbitals is also informative; for example, the LUMO in one triazolo[4,3-a]pyridine derivative is mainly located on the pyridine (B92270) ring, while the HOMO is spread across the pyridine ring, benzene (B151609) ring, and thioether group, indicating the pathway of intramolecular charge transfer upon excitation. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Properties of Related Hydrazone Derivatives
| Compound/System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | - | - | 3.42 | researchgate.net |
| 2-CPPC (a chalcone (B49325) derivative) | - | - | 5.614 | researchgate.net |
| HL Ligand (a Schiff base) | -5.392 | -1.282 | 4.11 | semanticscholar.org |
| DMTHO (a triazine derivative) | - | - | 4.097 | nih.gov |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. uni-muenchen.deacs.orgperiodicodimineralogia.it By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, it is possible to quantify the energetic significance of these interactions through second-order perturbation theory. uni-muenchen.de This analysis provides a detailed picture of the electronic delocalization that contributes to molecular stability. grafiati.com
Table 2: Second-Order Perturbation Energies from NBO Analysis for a Related Thiazole Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|
| LP(3)N25 | σ*C24-C26 | 12.54 | researchgate.net |
This table presents a specific interaction for a related compound to illustrate the data obtained from NBO analysis.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is typically mapped onto a constant electron density surface, using a color-coded scheme to represent different potential values. uni-muenchen.dewuxiapptec.com Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. wuxiapptec.com
MEP analysis has been widely used to study the reactive sites of various heterocyclic compounds. ekb.egresearchgate.net For indole derivatives, the MEP map can identify the most likely sites for protonation or interaction with charged species. researchgate.net The potential map provides a visual guide to the molecule's reactivity, complementing the insights gained from FMO and NBO analyses. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics and stability. biorxiv.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the potential energy surface and identify the most stable conformations and the pathways for conformational changes. mdpi.com
The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and their relative energies. nih.gov For flexible molecules like 2-hydrazinyl-3H-indole derivatives, exploring this landscape is crucial for understanding their biological activity and reactivity, as different conformations can have distinct properties. MD simulations are a powerful tool for this exploration. biorxiv.orgnih.gov
For related indole systems, such as N-carbomethoxyindole derivatives, theoretical modeling has been used to predict conformational minima and the energy barriers between them. scielo.org.mx These studies often reveal a preference for specific conformations due to factors like steric hindrance or intramolecular hydrogen bonding. scielo.org.mx In the context of larger systems, such as proteins containing indole moieties, multiresolution MD simulations can reveal how the molecule's conformation adapts in different environments, such as a lipid bilayer. biorxiv.orgnih.gov While specific MD studies on this compound were not found, the principles derived from studies on similar heterocyclic systems indicate that MD simulations would be invaluable for elucidating the conformational preferences and dynamic behavior of these compounds. nih.gov
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamics of molecules, including derivatives of this compound, are significantly influenced by the surrounding solvent. frontiersin.org Computational methods such as molecular dynamics (MD) simulations are employed to investigate these effects. rsc.org The choice of solvent can alter the conformational landscape of a molecule, favoring certain geometries over others. frontiersin.org This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional structure. frontiersin.org
Mixed-solvent molecular dynamics (MixMD) simulations, which use a combination of water and small organic probe molecules, have emerged as a powerful tool to explore the protein-ligand interactions and identify potential binding sites. nih.govuzh.ch This method allows for the consideration of protein flexibility and the competitive nature of solvent and probe molecules in binding to the protein surface. uzh.ch By simulating the behavior of a solute in different solvent environments, researchers can predict how the polarity and other properties of the solvent will affect the molecule's shape and flexibility. frontiersin.orgrsc.org For instance, the use of polar non-nucleophilic solvents like acetonitrile (B52724) is common in the synthesis of certain indole derivatives, highlighting the practical importance of understanding solvent effects. nih.gov
In Silico Approaches to Biological Activity and Molecular Interactions
Computational methods are instrumental in predicting the biological activity of this compound derivatives and understanding their interactions with biological macromolecules. uzh.chrsc.orgmdpi.comresearchgate.nettsukuba.ac.jpmdpi.comnih.govekb.egnih.govfrontiersin.orgresearchgate.netscielo.brnih.govacs.orgnih.gov These approaches are central to modern drug discovery, enabling the efficient screening of large compound libraries and the rational design of new drug candidates. biointerfaceresearch.comfrontiersin.orgmdpi.com
Molecular docking is a widely used computational technique to predict the preferred binding orientation of one molecule to a second when they form a stable complex. uzh.chrsc.orgmdpi.comresearchgate.nettsukuba.ac.jpmdpi.comnih.govekb.egnih.govfrontiersin.orgresearchgate.netscielo.brnih.govacs.orgnih.govnih.gov This method is particularly valuable in drug design for predicting how a potential drug molecule (the ligand) binds to a protein target. mdpi.comnih.gov
In the context of this compound derivatives, docking studies have been performed to investigate their binding modes with various biological targets. For example, studies have explored the interaction of such compounds with enzymes like carbonic anhydrase and the epidermal growth factor receptor (EGFR). rsc.orggardp.org These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. mdpi.com The results of docking studies are often expressed as a docking score, which provides an estimate of the binding affinity. rsc.orgnih.gov For instance, a study on N-benzyl indole-derived hydrazones identified a compound with a high binding affinity towards EGFR, suggesting its potential as an anticancer agent. rsc.org
The following table summarizes the results of selected molecular docking studies involving indole derivatives:
| Compound Class | Target Protein | Key Findings |
| N-benzyl indole-derived hydrazones | Epidermal Growth Factor Receptor (EGFR) | Identified a compound with a high docking score of -10.523 kcal/mol, indicating strong binding affinity. rsc.org |
| Isatin N-phenylacetamide based sulphonamides | Carbonic Anhydrase (hCA I, II, IX, XII) | Docking studies predicted the binding conformations and affinities of potent inhibitors. gardp.org |
| Substituted oxadiazolyl-2-oxoindolinylidene propane (B168953) hydrazide derivatives | Cyclooxygenase-II (COX-II) | Showed comparable interactions with the standard drug, with a dock score of -4.44. nih.gov |
| Azolylhydrazonothiazoles | EGFR Tyrosine Kinase | Investigated the binding interactions of the tested compounds with the EGFR TK. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uzh.ch The fundamental principle of QSAR is that the variation in the biological activity of a set of molecules is correlated with the changes in their physicochemical properties. biointerfaceresearch.com
QSAR models are developed by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent drug candidates. For example, a 2D-QSAR study on novel 1H-3-indolyl derivatives helped in recommending the most promising candidates for further in vitro antioxidant investigations. Similarly, QSAR models have been developed for indole inhibitors of human non-pancreatic secretory phospholipase A2.
The development of a robust QSAR model typically involves the following steps:
Data Set Preparation: A diverse set of compounds with known biological activities is collected.
Molecular Descriptor Calculation: A variety of descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build the QSAR model.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Both ligand-based and structure-based approaches are integral to modern drug design. frontiersin.org
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. biointerfaceresearch.com This approach relies on the knowledge of molecules that bind to the target. By analyzing the common structural features and properties of active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to screen for new potential ligands. biointerfaceresearch.com
Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target macromolecule, which is often determined by techniques like X-ray crystallography or NMR spectroscopy. mdpi.com Molecular docking, as discussed earlier, is a key component of SBDD. mdpi.com By visualizing the binding site, medicinal chemists can design molecules that fit precisely into the pocket and interact favorably with the target's amino acid residues, leading to higher affinity and selectivity. mdpi.com Hybridization strategies, where fragments from different known ligands are combined, are also employed in SBDD to create novel and potent inhibitors.
In the context of this compound, both strategies can be applied. If the structure of a target protein is available, SBDD can guide the modification of the indole scaffold to enhance its binding. If the target is unknown, LBDD can be used by studying the structure-activity relationships of a series of active indole derivatives to build a pharmacophore model for virtual screening.
Medicinal Chemistry and Biological Activity Studies of 2 Hydrazinyl 3h Indole Derivatives Mechanistic and Sar Focus
Structure-Activity Relationship (SAR) Investigations of the 2-Hydrazinyl-3H-indole Core
Impact of Substituent Modifications on Biological Profiles
The biological activity of this compound derivatives can be finely tuned by modifying the substituents on both the indole (B1671886) ring and the hydrazone fragment. rsc.org In a series of N-benzyl indole-3-carboxaldehyde-based hydrazones evaluated for anticancer activity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the nature of the R group attached to the hydrazide moiety was found to be a primary determinant of potency. rsc.orgrsc.org
Key findings from these studies include:
Aryl vs. Benzyl (B1604629) Substitution: A compound with a simple phenyl substitution (Compound 5b) exhibited the highest potency with an IC₅₀ value of 17.2 µM. rsc.orgrsc.org In contrast, replacing the phenyl group with a benzyl group resulted in a significant decrease in inhibitory potential. rsc.org
Electron-Donating vs. Electron-Withdrawing Groups: The presence and nature of substituents on the aryl ring are crucial. For instance, a 2-methoxynaphthyl group (an electron-donating group) conferred outstanding potential (IC₅₀ = 20.2 µM), which was superior to an unsubstituted naphthyl ring (IC₅₀ = 26.6 µM). rsc.orgrsc.org Similarly, the presence of an electron-donating methoxy (B1213986) group was found to be more favorable for activity than an electron-withdrawing trifluoromethyl group. rsc.orgrsc.org In other studies on different heterocyclic systems, electron-withdrawing groups like fluoro, chloro, and nitro were found to enhance antibacterial activity. nih.gov
Heterocyclic Rings: The incorporation of a furan (B31954) ring attached to the hydrazide moiety led to a highly potent compound, recorded as the second most active in its series with an IC₅₀ of 17.2 µM. rsc.orgrsc.org
These findings highlight the sensitivity of the biological activity to the electronic and steric properties of the substituents attached to the hydrazone portion of the molecule.
| Compound ID | Substituent (R-group on hydrazide) | IC₅₀ (µM) | Key Observation |
|---|---|---|---|
| 5b | Phenyl | 17.2 ± 0.4 | Most potent compound in the series. |
| 5i | Furan-2-yl | 17.2 ± 0.4 | Second most potent compound. |
| 5o | 2-Chlorophenyl | 19.6 ± 0.5 | Demonstrates effect of substituent position. |
| 5t | 2-Methoxynaphthyl | 20.2 ± 0.4 | Electron-donating group enhances potency. |
| 5f | 4-Bromophenyl | 21.8 ± 0.2 | Halogen substitution shows moderate activity. |
| 5j | 3-Chlorophenyl | 22.6 ± 0.1 | Positional isomer is less active than 5o. |
| 5d | 4-(Trifluoromethyl)benzyl | 22.6 ± 0.8 | Electron-withdrawing group is less favorable. |
| 5g | 3-Hydroxy-2-naphthyl | 24.4 ± 0.6 | Good inhibitory potential. |
| 5u | Naphthyl | 26.6 ± 0.1 | Less potent than substituted naphthyl rings. |
| 5v | 2-Methylphenyl | 29.4 ± 0.8 | Reasonable effectiveness. |
| 5n | Benzyl | 43.4 ± 0.2 | Least potent compound in the series. |
Positional Isomerism and Stereochemical Effects on Activity
Positional isomerism, which involves variations in the placement of functional groups on a molecule, can significantly impact biological activity. solubilityofthings.com This principle is evident in the this compound series. For example, the position of a chloro substituent on the phenyl ring of N-benzyl indole-derived hydrazones had a notable effect on their anticancer potency. The ortho-substituted compound (2-chlorophenyl, IC₅₀ = 19.6 µM) was more active than its meta-substituted counterpart (3-chlorophenyl, IC₅₀ = 22.6 µM), demonstrating that ortho linking was more favorable for designing such derivatives. rsc.orgrsc.org This highlights how subtle changes in the spatial arrangement of an atom can alter the molecule's interaction with its biological target. rsc.orgrsc.org
Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor in drug design. solubilityofthings.com While specific stereochemical studies on this compound are not extensively detailed in the provided context, the principles are universally applicable. The synthesis of related chiral heterocyclic compounds, such as isothiourea derivatives from 2-aminobenzothiazole (B30445) and chiral amino acids, has been shown to be stereoselective, yielding only the E-isomer, as confirmed by X-ray crystallography. mdpi.com Such stereoselectivity is crucial because different stereoisomers of a drug can have vastly different biological activities, potencies, and metabolic fates.
Exploration of this compound as a Privileged Scaffold in Drug Design
The indole ring system is widely regarded as a privileged scaffold due to its ability to bind to a multitude of biological targets with high affinity. mdpi.comnih.govmdpi.com This versatility makes the this compound core an attractive starting point for the design of new therapeutic agents targeting a range of diseases.
Rational Design Strategies for Targeting Specific Biological Pathways
Rational drug design leverages the structural information of a biological target to design molecules that can interact with it specifically. ijpsjournal.comnumberanalytics.com This approach is central to developing this compound derivatives with improved potency and selectivity. By understanding the molecular architecture of target proteins, researchers can design compounds that fit precisely into binding pockets and modulate their function. ijpsjournal.com
Examples of rational design strategies involving indole-based hydrazones include:
Targeting Cancer Pathways: Thiazole (B1198619) derivatives, which can be linked to an indole core via a hydrazone bridge, are designed to selectively target molecular pathways involved in cancer progression. nih.gov Molecular docking studies have guided the synthesis of N-benzyl indole-derived hydrazones as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in triple-negative breast cancer. rsc.orgrsc.org
Developing Multi-Target Agents for Alzheimer's Disease: Computational methods are used to design indole derivatives that can simultaneously inhibit multiple targets implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-beta (Aβ) aggregation. researchgate.net
Inhibiting Dihydrofolate Reductase (DHFR): Arylidene-hydrazinyl-thiazole scaffolds have been rationally designed to act as dual DNA groove binders and inhibitors of human dihydrofolate reductase (hDHFR), an important target in cancer therapy. nih.gov
These strategies often employ computer-aided drug design (CADD) techniques, such as virtual screening and molecular docking, to predict binding affinities and guide the synthetic process, thereby accelerating the discovery of new drug candidates. researchgate.net
Hybrid Molecule Design Incorporating the this compound Moiety
Molecular hybridization is a powerful strategy that involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with enhanced affinity, better efficacy, or a multi-target profile. acs.org The this compound scaffold is an ideal component for such designs.
Prominent examples include:
Indole-Donepezil Hybrids: For Alzheimer's disease, researchers have created hybrids linking an indole moiety to a donepezil-like fragment through a hydrazide-hydrazone linker. One such compound, featuring two indole scaffolds, demonstrated the highest activity against butyrylcholinesterase (BChE) in its series. mdpi.commdpi.com
Indole-Thiazole Hybrids: A novel set of thiazolylhydrazonothiazoles bearing an indole moiety was synthesized and evaluated for anticancer activity. nih.govresearchgate.net These hybrids were designed to inhibit the EGFR tyrosine kinase (TK) domain. nih.govresearchgate.net
Indole-Pyrazole Hybrids: Indole derivatives have been linked to a pyrazole (B372694) moiety to create novel antitumor agents. acs.org
Indole-Triazole/Thiadiazole Hybrids: Hybrid molecules composed of an indole-3-carbaldehyde attached to 1,2,3-triazole and 1,3,4-thiadiazole (B1197879) scaffolds have been synthesized and shown to possess potent cytotoxic activities against human cancer cell lines. mdpi.com
This approach allows for the creation of novel chemical entities that can potentially address complex diseases through synergistic or additive mechanisms of action.
Mechanistic Investigations of Biological Target Interactions (In Vitro and In Silico)
Understanding how this compound derivatives interact with their biological targets at the molecular level is crucial for optimizing their design. This is achieved through a combination of in vitro biological assays and in silico computational studies. rsc.org
In vitro studies involve testing the compounds directly against purified enzymes or in cell-based assays to determine their inhibitory potency (e.g., IC₅₀ values). rsc.orgnih.gov These experimental results provide the basis for SAR analysis and confirm the biological activity predicted by computational models.
In silico studies, particularly molecular docking, provide a powerful framework for visualizing and analyzing the interactions between a ligand and its target protein. ijpsjournal.com These studies can predict the binding conformation, affinity (docking score), and key molecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
For indole-hydrazone derivatives, molecular docking has been instrumental in elucidating their mechanism of action:
EGFR Inhibition: Docking studies of N-benzyl indole-derived hydrazones into the EGFR active site revealed that the most potent compound (5b) had a high binding affinity, with a docking score of -10.523 kcal/mol. rsc.org The stability of this interaction was further confirmed by molecular dynamics simulations. rsc.org Similarly, docking of indole-bearing thiazolylhydrazonothiazoles into the EGFR tyrosine kinase domain was used to rationalize their anticancer activity. nih.govresearchgate.net
Antimalarial Activity: To understand the mechanism of action of 2-(2-hydrazinyl)thiazole derivatives against Plasmodium falciparum, docking studies were performed against the trans-2-enoyl acyl carrier protein reductase, a key enzyme in the parasite's fatty acid synthesis pathway. nih.gov
hDHFR Inhibition: The binding mode of arylidene-hydrazinyl-thiazole derivatives within the hDHFR active site was explored through molecular docking to understand their inhibitory mechanism. nih.gov
| Compound Series | Biological Target | Top Compound(s) | Docking Score (kcal/mol) | Key Interactions / Findings | Reference |
|---|---|---|---|---|---|
| N-benzyl indole-derived hydrazones | EGFR | Compound 5b | -10.523 | High binding affinity within the active site, suggesting potent inhibition. | rsc.org |
| Thiazolylhydrazonothiazoles with indole | EGFR Tyrosine Kinase | Not specified | Not specified | Binding scores and modes were assessed to endorse anticancer activity. | nih.govresearchgate.net |
| 2-(2-hydrazinyl)thiazole derivatives | P. falciparum Enoyl-ACP Reductase | 4d, 5d | Not specified (IC₅₀ predicted) | Binding interactions were studied to understand the antimalarial mechanism. | nih.gov |
| Arylidene-hydrazinyl-1,3-thiazoles | hDHFR | Compounds 5, 11 | -7.69 (cpd 5), -8.27 (cpd 11) | Explored mode of binding and stability of interactions inside the DHFR active site. | nih.gov |
These combined in vitro and in silico approaches provide a comprehensive understanding of the molecular basis of activity for the this compound scaffold, guiding the rational design of more effective and selective therapeutic agents.
Enzyme Inhibition Studies
Derivatives of this compound have been the subject of extensive research as inhibitors of various enzymes, demonstrating a broad spectrum of potential therapeutic applications.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:
Several novel melatonin- and donepezil-based hybrid molecules with hydrazone and sulfonyl hydrazone fragments have been synthesized and evaluated for their potential in treating Alzheimer's disease. mdpi.com While none of the tested compounds were more potent AChE inhibitors than galanthamine (B1674398) and donepezil, certain derivatives showed notable activity. mdpi.com For instance, compounds 3c and 3d exhibited a balanced multifunctional profile, including AChE inhibition. mdpi.com Notably, compound 3n , which features two indole scaffolds, displayed the highest activity against BChE and a high selectivity index. mdpi.com The inhibitory activity was found to be influenced by the nature of the heterocyclic ring and the hydrazone linkage. For example, reducing the piperidine (B6355638) ring to a pyrrolidine (B122466) resulted in a significant decrease in inhibitory activity for both AChE and BChE. mdpi.com
Tyrosinase Inhibition:
Indole derivatives are recognized as effective tyrosinase inhibitors, which is key in regulating melanin (B1238610) production. mdpi.com Their structural similarity to natural indole intermediates makes them promising candidates for designing potent inhibitors. mdpi.com Studies have shown that indole derivatives can inhibit multiple enzymes involved in melanogenesis, including tyrosinase. mdpi.com Thiosemicarbazones, a class of synthetic organic compounds, have shown potent inhibitory activity towards tyrosinase. mdpi.com
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition:
N-benzyl indole-3-carboxaldehyde-based hydrazones have been synthesized and evaluated for their anticancer activity, particularly against triple-negative breast cancer. Molecular docking studies have revealed that these compounds can have a high binding affinity for EGFR. rsc.org For example, compound 5b demonstrated a strong interaction with the EGFR active site, suggesting its potential as an EGFR inhibitor. rsc.org
Topoisomerase Inhibition:
While specific studies focusing solely on this compound derivatives and topoisomerase inhibition are not extensively detailed in the provided results, the broader class of indole derivatives has been investigated for anticancer activities, which often involves targeting topoisomerases.
Protein Kinase Inhibition:
The azaindole framework, a bioisostere of indole, is increasingly utilized in the design of kinase inhibitors. nih.gov Indolyl-hydrazones have been identified as potent kinase inhibitors for breast cancer. mdpi.com For instance, compound 5 from a series of newly synthesized indolyl-hydrazones showed significant cytotoxicity against MCF-7 breast cancer cells and its mechanism of action was investigated through its activity against kinase receptors. mdpi.com Furthermore, certain indole-triazole hybrids have demonstrated inhibitory activity against c-Met and VEGFR2 enzymes. mdpi.com
Table 1: Enzyme Inhibition by this compound Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Key Findings |
| Melatonin-donepezil hybrids (e.g., 3c , 3d , 3n ) | AChE, BChE | 3n showed highest BChE inhibition and high selectivity. mdpi.com |
| Indole-thiosemicarbazones | Tyrosinase | Potent tyrosinase inhibition. mdpi.com |
| N-benzyl indole-3-carboxaldehyde (B46971) hydrazones (e.g., 5b ) | EGFR TK | High binding affinity to EGFR in docking studies. rsc.org |
| Indolyl-hydrazones (e.g., 5 ) | Protein Kinases | Significant cytotoxicity against MCF-7 cells. mdpi.com |
| Indole-triazole hybrids | c-Met, VEGFR2 | Dual inhibition activity. mdpi.com |
Receptor Binding Studies and Ligand-Receptor Interactions
Molecular docking studies are crucial for understanding the binding interactions between this compound derivatives and their target receptors. These studies provide insights into the specific amino acid residues involved in the interaction and the types of bonds formed.
For instance, in the context of serotonin (B10506) 5-HT1A receptor ligands, molecular docking has shown that indole derivatives can form hydrogen bonds and hydrophobic interactions with key residues such as Trp 6.48, Phe 6.51, Phe 6.52, and Ser 5.43. nih.gov Specifically, the nitrogen hydrogen of the indole moiety can form a hydrogen bond with the side chain of Ser 5.43. nih.gov
In the case of EGFR, docking analysis of N-benzyl indole-based hydrazones revealed interactions with key amino acid residues in the active site. For example, compound 5b was found to interact with LYS745A through electrostatic bonds, which is a critical interaction for inhibitory activity. rsc.org
Molecular docking of melatonin- and donepezil-based hybrids with MT1 and MT2 receptors has also been performed. These studies help in understanding how these ligands bind to the receptors and what structural features are important for their agonist or antagonist activity. For example, Ramelteon, a known MT1 agonist, forms a hydrogen bond with Gln181, a residue crucial for receptor activation. mdpi.com
These computational studies are invaluable for the rational design of more potent and selective ligands by optimizing the interactions with the target receptor.
Molecular Level Understanding of Antioxidant Mechanisms
The antioxidant activity of this compound derivatives is often attributed to their ability to act as radical scavengers through mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
The hydrazone group (-CO-NH-N=CH-) is a key pharmacophore that contributes to the antioxidant potential of these molecules. mdpi.com The N-H bond in the hydrazone group can be weakened, facilitating the donation of a hydrogen atom to neutralize free radicals. mdpi.com
Studies on various indole-hydrazone derivatives have demonstrated their significant antioxidant activity. mdpi.comunife.itsemanticscholar.org For example, a hydrazone derivative, compound 2 , showed excellent antioxidant activity in both ABTS and DPPH assays. mdpi.com The formation of a resonance-stabilized radical of the compound after reacting with reactive oxygen species (ROS) contributes to its potent antioxidant effect. mdpi.com
Furthermore, the presence and position of hydroxyl and methoxy groups on the aromatic rings of these derivatives can significantly influence their antioxidant capacity. unife.it For instance, compounds with multiple hydroxyl groups often exhibit superior radical scavenging activity. unife.it
Functional Biological Activity Profiles (Excluding Clinical Data)
Antineoplastic Activity and Molecular Targets in Cancer
This compound derivatives have emerged as a promising class of compounds with significant antineoplastic activity against various cancer cell lines.
A variety of indole derivatives, including hydrazide-hydrazones, have been synthesized and evaluated for their anticancer effects. unife.itmdpi.com For instance, N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives have shown promising activity against human liver (HepG2) and leukemia (Jurkat) tumor cell lines. mdpi.com Compound 4a from this series was particularly specific against Jurkat cells. mdpi.com
Indole hydrazones have also demonstrated antiproliferative effects on human erythroleukemia K562 and melanoma Colo-38 cells, with some compounds showing growth inhibition at sub-micromolar concentrations. unife.it The anticancer activity of these compounds is often correlated with their antioxidant properties. unife.it
The molecular targets for the antineoplastic activity of these derivatives are diverse. As mentioned earlier, they can act as inhibitors of protein kinases, such as EGFR, c-Met, and VEGFR2, which are crucial for cancer cell proliferation and survival. rsc.orgmdpi.com Some indole derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells. unife.it For example, certain indole hydrazide derivatives have been found to induce apoptosis in MCF-7 breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. researchgate.net
Anti-inflammatory and Immunomodulatory Potentials
The anti-inflammatory properties of this compound derivatives have been investigated, with many compounds showing promising results. A series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives, designed as indomethacin (B1671933) analogs, were synthesized and evaluated for their anti-inflammatory activity. japsonline.com
These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Several derivatives exhibited selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. japsonline.com Compounds containing SO2Me or SO2NH2 groups showed the most potent anti-inflammatory activity and COX-2 selectivity. japsonline.com
In vivo studies using the carrageenan-induced paw edema model in rats confirmed the anti-inflammatory effects of these derivatives, with some compounds showing higher efficacy than indomethacin. japsonline.com
The immunomodulatory potential of these compounds has also been explored. For example, the indole derivative MMINA was found to reverse cisplatin-induced increases in nitric oxide and malondialdehyde, while boosting the activity of antioxidant enzymes. nih.gov It also downregulated the expression of genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α, suggesting its potential to modulate the immune response. nih.gov
Neurobiological Applications (e.g., Neuroprotective Effects, Cholinesterase Inhibition)
Derivatives of this compound have emerged as a significant area of research in medicinal chemistry, particularly for their potential applications in neurodegenerative diseases. These compounds have been investigated for their neuroprotective effects and their ability to inhibit cholinesterases, enzymes crucial in the progression of conditions like Alzheimer's disease.
Neuroprotective Effects
The neuroprotective potential of this compound derivatives is often linked to their ability to counteract several pathological processes observed in neurodegenerative disorders. One key area of investigation is their capacity to inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.
A series of 3-(2-arylhydrazono)indolin-2-one derivatives were synthesized and evaluated for their ability to inhibit Aβ aggregation. mdpi.com Among these, (3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone] (Compound 1 ) was identified as a potent inhibitor of Aβ40 aggregation with an IC50 value of 0.43 µM. mdpi.com Further structure-activity relationship (SAR) studies revealed that substitutions on both the indole core and the arylhydrazone moiety influenced this activity. For instance, introducing small or bulky alkyl groups at the N1 position of the indole ring was well-tolerated, with N-methyl, N-cyclopropyl, and N-phenylalkyl derivatives showing comparable potency to the parent compound. mdpi.com
In another study, melatonin- and donepezil-based hybrids incorporating a hydrazone structure were assessed for their anti-fibrillogenic properties. mdpi.com Several of these compounds demonstrated a significant ability to reduce the levels of neurotoxic Aβ42. mdpi.com Notably, tert-butyl-2-hydrazinyl-2-oxoethylcarbamate derivatives 3k and 3l were found to be exceptionally potent, reducing Aβ42 levels by 15- and 30-fold, respectively. mdpi.compensoft.net In contrast, the presence of a sulfonyl hydrazone scaffold or the introduction of two indole units was less favorable for neuroprotective activity. mdpi.com
The neuroprotective effects of these derivatives are also attributed to their antioxidant properties. Some indole-based compounds have shown the ability to mitigate oxidative stress, a key factor in neuronal cell death. nih.govresearchgate.net For instance, certain indole-phenolic hybrids demonstrated significant cytoprotective effects against hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells. nih.gov These compounds were able to reduce reactive oxygen species (ROS) production and preserve cell viability. nih.gov
Cholinesterase Inhibition
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The this compound scaffold has been utilized to design potent cholinesterase inhibitors.
In a study focused on designing dual binding site cholinesterase inhibitors, a series of novel indole derivatives were synthesized and screened. semanticscholar.org Among them, compound 6e showed the highest AChE inhibitory activity with an IC50 value of 68.52±0.04 µM, while compound 5a was the most potent BChE inhibitor with an IC50 of 55.21±0.12 µM. semanticscholar.org
Another study on melatonin- and donepezil-based hybrids revealed that piperidinyl-containing derivatives exhibited notable AChE inhibition. mdpi.com Specifically, derivative 3d , featuring a p-methoxy benzene (B151609) ring, displayed the lowest IC50 value of 9.77 ± 0.76 µM for AChE. mdpi.com The structure-activity relationship analysis indicated that the presence and position of a methoxy group on the benzene ring, as well as the nature of the heterocyclic ring (piperidine versus pyrrolidine), significantly influenced the inhibitory activity. mdpi.com Interestingly, compound 3n , which contains two indole scaffolds, showed the highest activity against BChE (IC50 = 21.12 ± 1.48 µM) and a high selectivity index. mdpi.com
The mechanism of inhibition often involves the interaction of the indole moiety with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule interact with the catalytic active site (CAS). mdpi.com Molecular docking studies have helped to elucidate these binding modes, providing a rationale for the observed inhibitory activities. semanticscholar.orgacs.org
Interactive Data Table: Cholinesterase Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 6e | AChE | 68.52 ± 0.04 | semanticscholar.org |
| 5a | BChE | 55.21 ± 0.12 | semanticscholar.org |
| 3d | AChE | 9.77 ± 0.76 | mdpi.com |
| 3n | BChE | 21.12 ± 1.48 | mdpi.com |
| 1 | AChE | 6.25 | mdpi.com |
Future Directions and Emerging Research Avenues for 2 Hydrazinyl 3h Indole
Development of Novel Synthetic Methodologies and Process Intensification
The synthesis of indole (B1671886) derivatives has traditionally relied on established methods like the Fischer indole synthesis. mdpi.com However, the future of synthesizing 2-hydrazinyl-3H-indole derivatives lies in the development of novel, more efficient, and versatile methodologies. A key area of development is the use of one-pot and multicomponent reactions, which combine several synthetic steps into a single operation, thereby increasing efficiency and reducing waste. For instance, methodologies involving the three-component reaction of an anhydride, sodium cyanide, and an aniline (B41778) derivative have been developed for related indol-3-ones, showcasing a path towards more streamlined synthesis. researchgate.net Similarly, one-pot procedures have been created for related 2-amino-3-hydroxy-3H-indoles, which proceed through the in-situ formation of ketenimines followed by intramolecular cyclization and oxidation. researchgate.net Another approach involves the cyclization of corresponding arylamidrazones to create fused indole systems, a technique that could be adapted for novel this compound derivatives. mdpi.com
Process intensification is another critical research direction, aiming to make chemical production more sustainable and cost-effective by reducing equipment size, energy consumption, and waste. mdpi.com For indole synthesis, this includes the transition from batch processing to continuous flow manufacturing. Continuous flow systems offer superior control over reaction parameters, leading to better yields and safety profiles. Studies on the Fischer indole synthesis in continuous flow have demonstrated its potential, despite challenges with byproduct formation. uq.edu.au The use of alternative energy sources like microwave irradiation and ultrasound, as well as novel reactor designs such as microreactors, represents further avenues for intensification. mdpi.comscispace.com
| Synthetic Advancement | Description | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product that contains portions of all reactants. researchgate.net | Increased efficiency, reduced waste, simplified purification, rapid generation of molecular diversity. |
| Continuous Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. uq.edu.au | Enhanced safety, improved heat and mass transfer, better reproducibility, potential for automation and scale-up. |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often leading to dramatic rate acceleration. scispace.com | Reduced reaction times, higher yields, improved product purity. |
| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations. afjbs.com | High selectivity, mild reaction conditions (lower energy use), environmentally friendly, reduced byproducts. acs.org |
Application of Advanced Computational Approaches for Predictive Modeling
Advanced computational methods are revolutionizing drug discovery by enabling the prediction of molecular properties before synthesis, thereby saving significant time and resources. ijritcc.org For the this compound scaffold, these approaches can be used to forecast a wide range of characteristics, from fundamental physicochemical properties to complex biological activities and metabolic fates. pharmajen.com
Machine learning (ML) and deep learning algorithms are at the forefront of this revolution. ijritcc.orgnih.gov These models can be trained on large datasets of known compounds to predict the properties of new, unsynthesized molecules. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational technique, establish a mathematical correlation between chemical structure and biological activity. nih.gov More advanced methods like random forests, support vector machines, and neural networks can capture more complex, non-linear relationships, leading to more accurate predictions of a compound's efficacy and toxicity. ijritcc.orgmdpi.com Structure-based methods, such as molecular docking, are used to predict how a ligand will bind to the active site of a protein target, providing insights into its potential mechanism of action and binding affinity. ijritcc.orgnih.gov These predictions can help prioritize which derivatives of this compound should be synthesized and tested.
| Computational Approach | Application in Drug Discovery | Relevance for this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. ijritcc.org | Identify potential biological targets; predict binding affinity and mode of action for novel derivatives. |
| Machine Learning (e.g., Random Forest, Neural Networks) | Learns from large datasets to predict properties like activity, toxicity, and ADME. ijritcc.orgresearchgate.net | Forecast the biological activity profile and potential liabilities (e.g., toxicity) of virtual compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with changes in their biological activity. nih.gov | Guide the design of more potent derivatives by identifying key structural features for activity. |
| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. pharmajen.com | Predict the pharmacokinetic profile of lead candidates, aiding in their preclinical development. |
Chemoinformatics and Data-Driven Drug Discovery for this compound Scaffolds
Chemoinformatics provides the tools and techniques to manage and analyze the vast amounts of data generated in modern drug discovery. researchgate.net For the this compound scaffold, chemoinformatics can accelerate the discovery of new drug candidates through data-driven approaches. This involves the use of large chemical databases (like ChEMBL) and sophisticated algorithms to identify promising molecules and design new ones. researchgate.netmdpi.com
Virtual high-throughput screening (vHTS) is a key chemoinformatic technique where computational models are used to screen massive virtual libraries of compounds against a biological target, identifying a smaller, more promising set for experimental testing. mdpi.com Another powerful strategy is scaffold hopping, where the core this compound structure can be used as a query to find other, structurally different molecules that may have similar biological activity. Conversely, chemoinformatic pipelines can identify common structural motifs among known active compounds to design novel, potent molecules based on a shared pharmacophore. nih.gov An important consideration in building the predictive models that power these techniques is the method of data splitting; scaffold-based splits, for instance, provide a more rigorous evaluation of a model's performance on truly novel chemical entities compared to simple random splits. blogspot.com
| Chemoinformatics Technique | Description | Application for this compound Scaffolds |
| Virtual High-Throughput Screening (vHTS) | Computationally screening large libraries of virtual compounds against a target. mdpi.com | Rapidly identify potential hits from millions of compounds without the need for physical synthesis and testing. |
| Scaffold Analysis and Hopping | Identifying the core structure of a molecule and finding other molecules with different cores but similar activity profiles. nih.govblogspot.com | Discover novel classes of compounds with the same biological function as known this compound derivatives. |
| Pharmacophore Modeling | Creating an abstract model of the essential steric and electronic features required for a molecule to be active at a specific target. nih.gov | Design new molecules that fit the activity requirements of a target, using the this compound scaffold as a starting point. |
| ADMET Prediction | Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. pharmajen.commdpi.com | Filter out compounds with predicted poor pharmacokinetic or safety profiles early in the discovery process. |
Exploration of Underexplored Biological Targets and Pathways
Derivatives of indole and hydrazone are known to possess a wide spectrum of biological activities, including antiplatelet, researchgate.net anticancer, mdpi.com antiviral, nih.gov antioxidant, mdpi.com and antibacterial properties. tandfonline.com A significant future direction for the this compound scaffold is to move beyond these established areas and explore novel or underexplored biological targets and pathways. The complexity of many diseases warrants a shift from a single-target approach to modulating entire biological pathways. scispace.com
Future research could focus on targets implicated in neurodegenerative diseases beyond Alzheimer's, such as those involved in Parkinson's disease or amyotrophic lateral sclerosis. The anti-inflammatory properties noted in some indole derivatives could be leveraged to investigate targets within neuroinflammatory pathways. uq.edu.au Similarly, the role of these compounds in metabolic diseases, such as diabetes and obesity, remains largely unexplored. Identifying specific enzymes, receptors, or signaling pathways where this compound derivatives can exert a therapeutic effect is a key goal. For example, while some derivatives are known to inhibit cholinesterases, mdpi.com their effects on other enzyme families, like kinases or proteases involved in different pathologies, could be a fruitful area of investigation. The recent success in targeting the SARS-CoV-2 spike protein-ACE2 receptor interaction with a hydrazono-indolin-2-one derivative highlights the potential for these scaffolds against emerging infectious diseases. nih.gov
Sustainable and Eco-friendly Development of this compound Based Compounds
The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to minimize environmental impact. afyren.com Future research on this compound will increasingly focus on developing sustainable and eco-friendly synthetic routes. This aligns with the twelve principles of green chemistry, which advocate for waste prevention, atom economy, use of safer solvents, and energy efficiency. afjbs.comafyren.com
A primary goal is to replace hazardous solvents and reagents with greener alternatives. This includes using water as a reaction solvent or employing eco-friendly catalysts like thiamine (B1217682) (Vitamin B1) in place of conventional bases. tandfonline.comresearchgate.net The development of catalytic processes, particularly those using heterogeneous catalysts that can be easily recovered and reused, is a key strategy. afjbs.com Biocatalysis, which uses enzymes to perform chemical reactions under mild conditions, offers a highly selective and environmentally benign approach to synthesis. afjbs.com For instance, the enzymatic formation of N-N bonds is an emerging field that could be applied to hydrazine (B178648) derivatives. acs.org These green innovations not only reduce the environmental footprint of chemical synthesis but can also lead to safer and more efficient manufacturing processes. researchgate.net
| Conventional Approach | Green Chemistry Alternative | Environmental/Process Benefit |
| Use of Volatile Organic Solvents (e.g., Dichloromethane) | Use of water, supercritical fluids, or bio-based solvents (e.g., ethanol). uq.edu.auresearchgate.net | Reduced pollution, lower toxicity, improved safety. |
| Stoichiometric Reagents | Use of catalytic amounts of a substance (e.g., metal catalysts, organocatalysts, biocatalysts). afjbs.comtandfonline.com | Less waste, higher atom economy, potential for catalyst recycling. |
| High-Temperature Reflux | Microwave-assisted synthesis, reactions at ambient temperature. scispace.com | Reduced energy consumption, faster reactions. |
| Multi-step Synthesis with Isolation of Intermediates | One-pot or tandem reactions where multiple steps occur sequentially in the same vessel. researchgate.netresearchgate.net | Fewer purification steps, less solvent waste, higher overall yield. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Hydrazinyl-3H-indole, and how can reaction efficiency be quantified?
- Methodological Answer : A typical approach involves hydrazine derivatives reacting with indole precursors. For example, condensation reactions using indole-3-carboxaldehyde and hydrazine hydrate under acidic conditions yield hydrazinyl-indole derivatives. Reaction efficiency can be quantified via HPLC purity analysis (e.g., ≥98% purity as in ) and monitored by TLC or NMR spectroscopy. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature gradients .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodological Answer : Essential techniques include:
- NMR : Confirm hydrazinyl (-NH-NH₂) proton signals (δ 8.5–10.0 ppm) and indole aromatic protons.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) to verify molecular weight (e.g., C₈H₈N₄ for this compound).
- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹).
- HPLC : Purity assessment (e.g., 98.34% as in ). Always report solvent systems, retention times, and calibration standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), work in a fume hood, and avoid direct exposure. Waste must be segregated and disposed via certified biohazard services ( ). Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during this compound synthesis?
- Methodological Answer : Side reactions (e.g., over-alkylation or oxidation) can be minimized by:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Time-Resolved Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) may reduce hydrolysis risks. Compare kinetic data from multiple trials to identify optimal conditions .
Q. What strategies resolve contradictions in reported biological activity data for hydrazinyl-indole derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 or HepG2) and controls.
- Reproducibility Checks : Replicate studies with independently synthesized batches.
- Meta-Analysis : Compare structural analogs (e.g., ’s phenylhydrazone derivatives) to identify structure-activity relationships (SAR). Cross-reference with databases like PubChem () .
Q. How can computational tools predict the reactivity of this compound in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic properties like HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets. Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Q. What analytical methods are suitable for tracking degradation products of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with:
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed hydrazine or oxidized indole).
- X-ray Crystallography : Resolve structural changes in degraded crystals (as in ).
- pH-Metric Studies : Monitor solubility and stability in buffered solutions (e.g., ). Report degradation pathways (e.g., hydrolysis vs. photolysis) and recommend storage buffers .
Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles or biological systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-hydrazine) to trace hydrazine incorporation in reactions. For biological systems, employ knock-out models (e.g., CRISPR-edited enzymes) to assess metabolic interactions. Time-lapsed fluorescence microscopy (e.g., GFP-tagged targets) visualizes intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
